2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole
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Description
2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole is a derivative of the 1,3,4-oxadiazole family, which is known for its diverse applications in materials science, particularly in the field of electrophosphorescent materials and liquid crystals. The presence of a bromophenyl group and a butyl chain in the molecule suggests potential reactivity and mesogenic properties, which could be exploited in various chemical applications.
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the dehydration of diarylhydrazides. In the case of 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole, although the specific synthesis is not detailed in the provided papers, similar compounds have been synthesized with varying yields. For instance, a related compound, 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene, was synthesized with an overall yield of 20% . Another derivative, 2-aryl-5-(4-bromophenyl)-1,3,4-oxadiazole, achieved a higher yield of 78.9% . These syntheses highlight the importance of reaction conditions in achieving optimal yields.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of an oxadiazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms and one oxygen atom. The molecular structures of these derivatives have been characterized using infrared spectroscopy (IR) and proton nuclear magnetic resonance (^1HNMR) . The presence of the bromophenyl group and the butyl chain in 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole would likely influence its molecular geometry and electronic distribution, affecting its chemical properties and reactivity.
Chemical Reactions Analysis
The bromophenyl group in the 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole molecule is a reactive site that can participate in various chemical reactions, such as the Suzuki cross-coupling reaction. This reaction is used to create symmetrically substituted derivatives of 1,3,4-oxadiazole, as seen in the synthesis of derivatives from 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole . The butyl chain could also undergo reactions typical for aliphatic hydrocarbons, such as oxidation or halogenation.
Physical and Chemical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as their mesogenic behavior, are influenced by the substituents on the oxadiazole ring. For example, 2-(4-biphenylyl)-1,3,4-oxadiazoles with various substituents exhibit a range of mesophases, including smectic A and nematic phases . The chemical properties, such as UV absorption and photoluminescence, are also affected by the nature of the substituents. Derivatives with aryl groups have shown maximum UV absorption wavelengths in the range of 280-301 nm and peak photoluminescent wavelengths in the range of 350-370 nm . These properties are crucial for applications in optoelectronic devices and could be relevant for 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole as well.
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-bromophenyl)-5-butyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-2-3-7-11-14-15-12(16-11)9-5-4-6-10(13)8-9/h4-6,8H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTQDKHZZYNJKP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(O1)C2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650328 |
Source
|
Record name | 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole | |
CAS RN |
957065-94-0 |
Source
|
Record name | 2-(3-Bromophenyl)-5-butyl-1,3,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60650328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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